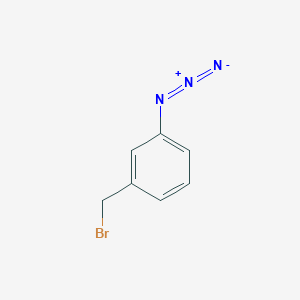
1-Azido-3-(bromomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-(bromomethyl)benzene is an organic compound characterized by the presence of an azide group (-N₃) and a bromomethyl group (-CH₂Br) attached to a benzene ring. This compound is known for its versatility and reactivity, making it a valuable reagent in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
Target of Action
3-Azidobenzyl bromide is a compound that primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many organic molecules, including aldehydes and ketones, making it a significant target in organic chemistry .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic transformation . In this process, 3-Azidobenzyl bromide forms phosphazides with azides and di (tert-butyl) (4- (dimethylamino)phenyl)phosphine (Amphos), enabling transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . This interaction results in the transformation of the carbonyl group, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by 3-Azidobenzyl bromide involve the transformation of azido-containing carbonyl compounds . The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles . This process affects the synthesis of various organonitrogen compounds, contributing to a broad range of research fields including synthetic organic chemistry, chemical biology, and materials chemistry .
Pharmacokinetics
The stability of the phosphazide moiety formed during its interaction with azides suggests that it may have significant stability under various conditions
Result of Action
The result of 3-Azidobenzyl bromide’s action is the transformation of azido-containing carbonyl compounds . This transformation occurs through the formation of phosphazides, enabling the reaction of carbonyl groups with various nucleophiles . This leads to the synthesis of diverse alcohols having an azido group .
Action Environment
The action of 3-Azidobenzyl bromide can be influenced by various environmental factors. For instance, the stability of the phosphazides formed during its interaction with azides can vary under different conditions . Additionally, the presence of other reactants, such as nucleophiles, can also influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
3-Azidobenzyl bromide can participate in nucleophilic transformations of azido-containing carbonyl compounds . The azido group in 3-Azidobenzyl bromide is highly reactive and can interact with various enzymes, proteins, and other biomolecules. For instance, it can form phosphazides with di (tert-butyl) (4-(dimethylamino)phenyl)phosphine (Amphos), enabling transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Molecular Mechanism
The molecular mechanism of 3-Azidobenzyl bromide largely depends on its reactivity with other molecules. Its azido group can undergo nucleophilic transformations, enabling it to interact with various biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Métodos De Preparación
The synthesis of 3-azidobenzyl bromide typically involves the bromination of 3-azidobenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions to yield the desired bromide . Industrial production methods may involve continuous-flow protocols for the bromination of benzylic compounds, utilizing N-bromosuccinimide and a compact fluorescent lamp (CFL) to activate the radical reactions .
Análisis De Reacciones Químicas
1-Azido-3-(bromomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The azide group is a strong nucleophile and can readily participate in S_N2 reactions.
Reduction Reactions: The azide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO), and catalysts such as copper(I) for cycloaddition reactions . Major products formed from these reactions include alkyl azides, primary amines, and triazoles .
Aplicaciones Científicas De Investigación
1-Azido-3-(bromomethyl)benzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceuticals, such as antiviral drugs like azidothymidine (AZT).
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Chemical Biology: this compound is used as a probe for studying biological processes, including protein labeling and bioorthogonal chemistry.
Comparación Con Compuestos Similares
1-Azido-3-(bromomethyl)benzene can be compared with other similar compounds, such as:
Benzyl Bromide: Unlike 3-azidobenzyl bromide, benzyl bromide lacks the azide group and is primarily used for introducing benzyl groups in organic synthesis.
3-Azidobenzyl Chloride: This compound is similar to 3-azidobenzyl bromide but contains a chloride group instead of a bromide.
Azidomethyl Benzene: This compound contains an azidomethyl group attached to a benzene ring but lacks the bromide group, making it less versatile in certain synthetic applications.
The uniqueness of 3-azidobenzyl bromide lies in its combination of the azide and bromide groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in various fields of research.
Propiedades
IUPAC Name |
1-azido-3-(bromomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFONZMRDMQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92001-69-9 |
Source


|
| Record name | 1-azido-3-(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)

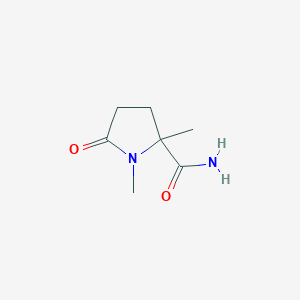
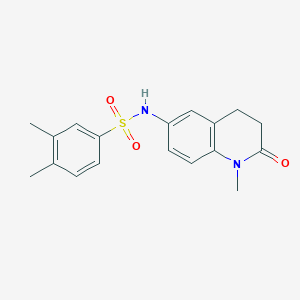
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride](/img/structure/B2766217.png)
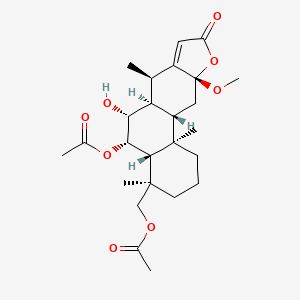
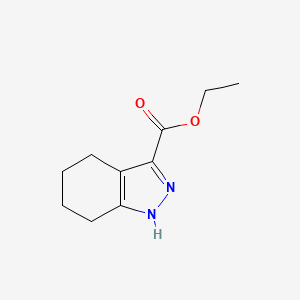

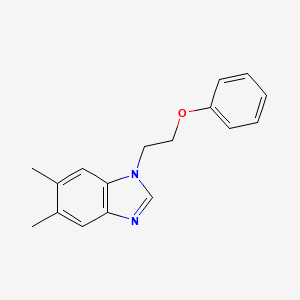
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2766227.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)


![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)
